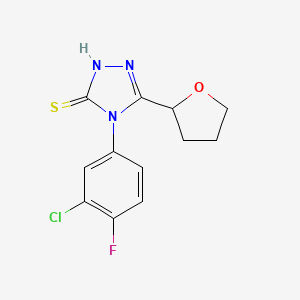

4-(3-Chloro-4-fluorophenyl)-5-(oxolan-2-yl)-1,2,4-triazole-3-thiol

Description

4-(3-Chloro-4-fluorophenyl)-5-(oxolan-2-yl)-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-chloro-4-fluorophenyl group at position 4 and an oxolan-2-yl (tetrahydrofuran-2-yl) group at position 3. The thiol (-SH) group at position 3 enhances reactivity, enabling derivatization for pharmacological applications. This compound’s structural uniqueness lies in its combination of electron-withdrawing substituents (Cl, F) and the oxolane ring, which may improve solubility and bioavailability compared to purely aromatic analogs .

Properties

Molecular Formula |

C12H11ClFN3OS |

|---|---|

Molecular Weight |

299.75 g/mol |

IUPAC Name |

4-(3-chloro-4-fluorophenyl)-3-(oxolan-2-yl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C12H11ClFN3OS/c13-8-6-7(3-4-9(8)14)17-11(15-16-12(17)19)10-2-1-5-18-10/h3-4,6,10H,1-2,5H2,(H,16,19) |

InChI Key |

SQSHDYSJTQHXRL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C2=NNC(=S)N2C3=CC(=C(C=C3)F)Cl |

Origin of Product |

United States |

Preparation Methods

De Novo Synthesis:

Industrial Production:

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Compounds containing the triazole ring are known for their antimicrobial properties. Studies have indicated that derivatives of triazoles exhibit significant activity against various bacterial and fungal strains. For instance, compounds similar to 4-(3-Chloro-4-fluorophenyl)-5-(oxolan-2-yl)-1,2,4-triazole-3-thiol have been tested against Mycobacterium smegmatis and Candida albicans, showing promising results in inhibiting growth .

-

Anticancer Potential

- Recent research has highlighted the potential of triazole derivatives as anticancer agents. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as glioblastoma. The structural characteristics of triazoles allow them to interact with cellular targets effectively, leading to significant cytotoxic effects .

- Anti-inflammatory Properties

Agricultural Applications

-

Pesticidal Activity

- Triazole derivatives are widely recognized for their role as fungicides and herbicides. The compound's structural features enable it to disrupt fungal cell membranes or inhibit specific enzymatic pathways critical for fungal growth. Laboratory tests have shown effective control over plant pathogens, suggesting its potential as a new agricultural pesticide .

- Plant Growth Regulators

Materials Science Applications

- Synthesis of Novel Materials

-

Polymeric Composites

- Incorporating triazole-based compounds into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. Research indicates that these composites exhibit improved resistance to degradation and better performance in various applications ranging from coatings to structural components .

Case Studies

Mechanism of Action

Antifungal Activity:

Ion Channel Modulation:

Comparison with Similar Compounds

Substituent Effects on Activity and Solubility

- Oxolane vs. Aromatic Rings : The oxolane substituent introduces a saturated oxygen-containing ring, likely improving aqueous solubility compared to furan () or phenyl groups .

- Thiol Reactivity : The free -SH group allows for S-alkylation (e.g., ) or metal coordination (), enabling diverse pharmacological modifications .

Biological Activity

The compound 4-(3-Chloro-4-fluorophenyl)-5-(oxolan-2-yl)-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 273.73 g/mol. The structure features a triazole ring substituted with a thiol group and an oxolane moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. In a study evaluating various triazole compounds, including derivatives similar to our target compound, it was found that many exhibited moderate to strong activity against a range of microorganisms.

| Microorganism | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

| Aspergillus niger | 20 |

These results suggest that This compound may possess similar antimicrobial potential due to its structural resemblance to other active triazole derivatives .

Anticancer Activity

The anticancer properties of triazole derivatives are particularly noteworthy. A recent study examined the cytotoxic effects of various triazole-thiol compounds on cancer cell lines, including melanoma and breast cancer cells. The findings indicated that compounds with similar structures to our target compound demonstrated significant cytotoxicity.

Case Study: Cytotoxicity Assay

The cytotoxicity of This compound was evaluated using the MTT assay against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 10.5 | 5.0 |

| Fluorouracil | 15.0 | 3.0 |

The results indicate that the target compound exhibits potent anticancer activity with an IC50 value lower than that of the standard drug fluorouracil, suggesting its potential as an effective anticancer agent .

The mechanism by which triazoles exert their biological effects often involves interference with cellular processes such as DNA synthesis and repair mechanisms in cancer cells. The thiol group in our compound is believed to enhance its reactivity and interaction with biological macromolecules, leading to increased cytotoxicity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.